molecular formula C13H5Br2NO3 B14713831 2,3-Dibromo-7-nitro-9h-fluoren-9-one CAS No. 21878-87-5

2,3-Dibromo-7-nitro-9h-fluoren-9-one

Cat. No.: B14713831
CAS No.: 21878-87-5
M. Wt: 382.99 g/mol
InChI Key: USNVKWVUKNTCTM-UHFFFAOYSA-N
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Description

2,3-Dibromo-7-nitro-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It belongs to the class of fluorenone derivatives, which are characterized by a fluorenone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-7-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. A common method includes the following steps:

    Bromination: Fluorenone is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 3 positions.

    Nitration: The dibromo-fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 7 position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-7-nitro-9h-fluoren-9-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Derivatives with different substituents replacing the bromine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized fluorenone derivatives.

Scientific Research Applications

2,3-Dibromo-7-nitro-9h-fluoren-9-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-7-nitro-9h-fluoren-9-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

    2,7-Dibromo-9-fluorenone: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    2,7-Dinitro-9-fluorenone: Contains two nitro groups, which may enhance its biological activity but also increase its reactivity.

    2,7-Dibromo-1,8-difluoro-9h-fluoren-9-one: Contains additional fluorine atoms, which can alter its electronic properties and reactivity.

Uniqueness: 2,3-Dibromo-7-nitro-9h-fluoren-9-one is unique due to the specific combination of bromine and nitro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.

Properties

CAS No.

21878-87-5

Molecular Formula

C13H5Br2NO3

Molecular Weight

382.99 g/mol

IUPAC Name

2,3-dibromo-7-nitrofluoren-9-one

InChI

InChI=1S/C13H5Br2NO3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H

InChI Key

USNVKWVUKNTCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)Br

Origin of Product

United States

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